DL-Tryptophan-d5
Description
Significance of Stable Isotope Labeling in Biological System Investigations
Stable isotope labeling is a non-radioactive technique that involves the replacement of an atom in a molecule with its heavier, stable isotope. ontosight.ai For instance, hydrogen (¹H) can be replaced with deuterium (B1214612) (²H or D). This subtle change in mass does not alter the chemical properties of the molecule, allowing it to behave identically to its natural counterpart within a biological system. metsol.com The key advantage lies in the ability to differentiate and trace the labeled molecule using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainih.gov
This ability to track molecules has profound implications for biomedical research. It enables scientists to:
Elucidate Metabolic Pathways: By introducing a labeled compound into a cell or organism, researchers can follow its journey through various biochemical reactions, providing a dynamic map of metabolic fluxes. nih.govsilantes.com
Quantify Molecular Dynamics: The rates of synthesis, degradation, and turnover of specific molecules, such as proteins and metabolites, can be precisely measured.
Investigate Drug Metabolism: The absorption, distribution, metabolism, and excretion (ADME) of drug candidates can be studied in detail, aiding in the development of safer and more effective therapeutics.
Understand Disease Mechanisms: Subtle changes in metabolic pathways associated with diseases can be identified, offering insights into their progression and potential therapeutic targets. metsol.com
The use of stable isotopes like deuterium avoids the safety concerns associated with radioactive isotopes, making them suitable for a wide range of research applications, including those involving human subjects. metsol.com
Overview of L-Tryptophan-d5 as a De-novo Synthesized Tracer for Metabolic Research
L-Tryptophan-d5 is an isotopically labeled version of L-Tryptophan where five hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium atoms. sigmaaldrich.com L-Tryptophan is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet. It serves as a crucial precursor for the synthesis of several vital molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key coenzyme in cellular metabolism. medchemexpress.comwikipathways.org
The de novo synthesis of L-Tryptophan-d5 allows it to be used as a tracer to investigate these metabolic pathways with high precision. frontiersin.org When introduced into a biological system, L-Tryptophan-d5 follows the same metabolic fate as unlabeled L-Tryptophan. glpbio.com For example, it is converted by the enzyme tryptophan hydroxylase to 5-hydroxy-L-tryptophan-d4, and subsequently to serotonin-d4. frontiersin.org By using mass spectrometry to detect the deuterated forms of these metabolites, researchers can specifically measure the rate of new synthesis, distinguishing it from the pre-existing pool of these molecules. frontiersin.org
This makes L-Tryptophan-d5 an invaluable tool for studying the dynamics of the serotonin and kynurenine (B1673888) pathways. The kynurenine pathway is the major route of tryptophan degradation and produces several neuroactive and immunomodulatory metabolites. wikipathways.org Alterations in these pathways have been implicated in a variety of conditions, including neurological disorders and inflammatory diseases.
Historical Perspectives on Deuterated Amino Acid Applications in Advancing Biochemical Understanding
The use of isotopes to trace metabolic processes dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the mid-20th century. physiology.org Their experiments with the stable isotope ¹⁵N demonstrated the dynamic nature of body constituents, including the continuous synthesis and degradation of proteins. physiology.org Around the same time, Hans Ussing showed the incorporation of deuterated amino acids into proteins in rats, further establishing the utility of deuterium as a tracer. physiology.org
Initially, the production of deuterated amino acids involved growing microorganisms in heavy water (D₂O) and then isolating the amino acids from the cellular protein. oup.com While effective, this method was costly and yielded fully deuterated amino acids. oup.com Over time, chemical methods were developed to selectively deuterate specific positions on amino acids, which simplified the analysis of NMR spectra and provided more targeted insights. oup.com
The application of deuterated amino acids has been instrumental in various areas of biochemistry:
Enzyme Mechanism Elucidation: The kinetic isotope effect, where the presence of deuterium can slow down a reaction rate, has been used to study the mechanisms of enzyme-catalyzed reactions. nih.govacs.org
Protein Structure Analysis: Selective deuteration of amino acid residues in proteins helps to simplify complex NMR spectra, enabling better resolution and assignment of signals to specific parts of the protein structure. oup.comnih.gov
Metabolite Tracking: Deuterated amino acids have been crucial for tracing the flow of metabolites through intricate biosynthetic pathways. nih.gov
The resurgence in the use of deuterium labeling, particularly with D₂O, for measuring protein synthesis has been driven by significant advancements in mass spectrometry, which allows for the detection of very low levels of deuterium enrichment. physiology.org These historical developments have paved the way for the sophisticated use of selectively deuterated amino acids like L-Tryptophan-d5 in modern biomedical research.
Research Findings with L-Tryptophan-d5
Recent studies have utilized L-Tryptophan-d5 to gain deeper insights into tryptophan metabolism. For instance, it has been employed as an internal standard for the accurate quantification of L-tryptophan in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comcaymanchem.com Furthermore, research has used L-Tryptophan-d5 to track the de novo synthesis of serotonin (as 5-HT-d4) in both in vitro cell assays and in vivo animal models, providing a direct measure of tryptophan hydroxylase (TPH) enzyme activity. frontiersin.org
| Research Application | Analytical Technique | Key Finding | Reference |
| Quantification of L-Tryptophan | GC-MS or LC-MS | Used as an internal standard for accurate measurement. | glpbio.comcaymanchem.com |
| In vitro TPH1 Activity Assay | LC-MS/MS | Monitored the new synthesis of 5-HT-d4 in a human carcinoid cell line. | frontiersin.org |
| In vivo Serotonin Synthesis | LC-MS/MS | Tracked the conversion of TRP-d5 to 5-HT-d4 in animal models to assess TPH inhibitor efficacy. | frontiersin.org |
| Biophysical Studies | Neutron Scattering | Used for structural analysis of proteins. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-HLTLGYGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480575 | |
| Record name | L-Tryptophan-d5(indole-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-11-3 | |
| Record name | L-Tryptophan-d5(indole-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies Employing L Tryptophan D5
Mass Spectrometry-Based Quantitative Analysis of L-Tryptophan and its Metabolites
The quantification of L-tryptophan and its extensive network of metabolites is crucial for understanding numerous physiological and pathological processes. Mass spectrometry (MS), coupled with chromatographic separation techniques, has become the gold standard for this purpose due to its high selectivity and sensitivity. mdpi.com L-Tryptophan-d5 is frequently employed as an internal standard in these methods to correct for variations during sample preparation and analysis. caymanchem.comglpbio.comscbt.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of amino acids like L-tryptophan, a derivatization step is often necessary to increase their volatility. In the development of GC-MS methods for large-scale nontargeted metabolomics, L-tryptophan-d5 has been utilized as one of a suite of internal standards. dbkgroup.org The inclusion of such standards is essential for assessing the reproducibility and consistency of the analytical method over time. dbkgroup.org Optimization of the derivatization process and ensuring the stability of the resulting products are key steps in method development. dbkgroup.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Comprehensive Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of L-tryptophan and its metabolites due to its applicability to a wider range of compounds without the need for derivatization. chromatographyonline.commdpi.com These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in complex biological matrices. chromatographyonline.comnih.gov
Ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) provides rapid and highly efficient separation and detection of tryptophan and its metabolites. chromatographyonline.comacs.org This technique has been successfully applied to develop targeted quantitative methods for a wide range of metabolites from the kynurenine (B1673888) and serotonin (B10506) pathways in human plasma, serum, and urine. acs.orgfmach.itlenus.ie The use of L-tryptophan-d5 in these methods is crucial for accurate quantification. fmach.itresearchgate.net These methods are often designed for high-throughput analysis, enabling the processing of a large number of samples in clinical and epidemiological studies. acs.orglenus.ie
A typical UHPLC-ESI-MS/MS method involves a simplified sample preparation procedure, often a one-step protein precipitation and extraction, followed by a rapid analysis. chromatographyonline.com The method's performance is rigorously validated by assessing parameters such as linearity, limit of quantification, precision, accuracy, matrix effect, and stability, often following regulatory guidelines. chromatographyonline.comlenus.ie
Application of L-Tryptophan-d5 as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the use of a stable isotope-labeled internal standard, such as L-tryptophan-d5, to achieve the highest level of accuracy and precision in quantitative analysis. nih.govopenagrar.de By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be corrected for by measuring the ratio of the unlabeled analyte to the labeled standard. openagrar.de
L-tryptophan-d5 is the ideal internal standard for the quantification of L-tryptophan because it is chemically identical to the analyte but has a different mass, allowing for their distinct detection by the mass spectrometer. researchgate.net This approach effectively compensates for matrix effects and variations in ionization efficiency, leading to highly reliable quantitative data.
Table 1: Representative Mass Transitions for L-Tryptophan and L-Tryptophan-d5 in MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| L-Tryptophan | 205 | 188 | Positive |
| L-Tryptophan-d5 | 210 | 192 | Positive |
This table is for illustrative purposes; specific m/z values may vary slightly depending on the instrument and experimental conditions. researchgate.net
High-Throughput Platforms for Metabolomic and Lipidomic Analyses
The demand for analyzing large numbers of samples in metabolomics and lipidomics studies has driven the development of high-throughput analytical platforms. lcms.cz These platforms often utilize automated sample preparation and rapid chromatographic methods coupled with mass spectrometry. acs.orgbham.ac.uk L-Tryptophan-d5 is incorporated as an internal standard in these workflows to ensure data quality and comparability across large sample cohorts. bham.ac.uknih.gov For instance, in studies involving the analysis of hundreds of samples, L-tryptophan-d5 helps to monitor and correct for any systematic variations that may occur over the course of the analytical run. dbkgroup.org The use of 96-well plates for sample processing is a common feature of these high-throughput methods, enabling the analysis of numerous samples per day. acs.orgfmach.itlenus.ie
In integrated lipidomics and metabolomics profiling, L-tryptophan-d5 (or its d8 variant) is used as an internal standard in the polar fraction analysis to ensure accurate quantification of polar metabolites. nih.gov
Targeted and Untargeted Metabolomics Approaches Utilizing L-Tryptophan-d5
Both targeted and untargeted metabolomics approaches leverage L-tryptophan-d5 to enhance the quality of their results.
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. lcms.cz In this context, L-tryptophan-d5 is essential for the accurate quantification of tryptophan and its key metabolites in pathways like the kynurenine and serotonin pathways. acs.orgrsc.orgnih.gov These targeted assays are often used to validate biomarkers or to study specific metabolic pathways in detail. lcms.cz
Table 2: Example of a Targeted Metabolomics Panel Including L-Tryptophan
| Metabolite | Pathway | Role of L-Tryptophan-d5 |
| L-Tryptophan | Multiple | Internal standard for direct quantification. researchgate.net |
| Kynurenine | Kynurenine Pathway | Internal standard for pathway flux analysis. researchgate.net |
| Serotonin | Serotonin Pathway | Internal standard for neurotransmitter analysis. rsc.org |
| Indole-3-acetic acid | Indole (B1671886) Pathway | Internal standard for gut microbiota metabolite analysis. openagrar.de |
Untargeted metabolomics , on the other hand, aims to comprehensively measure as many metabolites as possible in a sample to identify novel biomarkers or to gain a global view of metabolic changes. fmach.it In untargeted studies, L-tryptophan-d5 is used as a quality control and internal standard to monitor instrument performance, correct for signal drift, and aid in the relative quantification of features. dbkgroup.orgnih.govd-nb.info Its inclusion helps to improve the reliability and interpretability of the large datasets generated in untargeted metabolomics. nih.gov
Rigorous Analytical Method Validation for L-Tryptophan-d5 Quantification
L-Tryptophan-d5 is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of tryptophan and its metabolites in complex biological samples. researchgate.netnih.gov The validation of these analytical methods is performed in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to guarantee reliable and reproducible results. unige.ch
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In bioanalytical methods quantifying tryptophan using L-Tryptophan-d5 as an IS, accuracy is often reported as a percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Studies have demonstrated high accuracy and precision for these methods across various biological matrices, including plasma, serum, and cerebrospinal fluid. mdpi.comtandfonline.comacs.org For instance, one validated LC-MS/MS method for tryptophan and its metabolites in human serum reported accuracy ranging from 91.8% to 107.5% and precision from 1.8% to 8.9%. mdpi.com Another study for human plasma found accuracy between 82% and 116% with a precision (%RSD) below 15%. researchgate.net The use of a stable isotope-labeled internal standard like L-Tryptophan-d5 is crucial for achieving this level of performance, as it co-elutes with the analyte and experiences similar variations during sample preparation and ionization, effectively normalizing the final measurement. nih.gov
Table 1: Reported Accuracy and Precision in L-Tryptophan Quantification using L-Tryptophan-d5 IS
| Biological Matrix | Accuracy Range | Precision (CV% or RSD%) | Source(s) |
|---|---|---|---|
| Human Serum | 91.8% - 107.5% | 1.8% - 8.9% | mdpi.com |
| Human Plasma | 82% - 116% | < 15% | researchgate.net |
| Human Plasma & Urine | > 80% (Recovery) | < 15% | nih.gov |
| Human Plasma, CSF, Brain | Fit-for-purpose | Not specified | tandfonline.com |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. acs.org For methods analyzing tryptophan, these limits are critical for studying subtle metabolic changes.
In a method for analyzing tryptophan and its metabolites in plasma, the LOQ for tryptophan, using L-Tryptophan-d5 as the IS, was 110 nmol/L. researchgate.net Another study quantifying total tryptophan in yoghurt reported an LOD of 0.011 ng/µL and an LOQ of 0.029 ng/µL. researchgate.net A comprehensive metabolomic workflow for human biofluids established that LOQs for various metabolites, including tryptophan, were in the parts-per-billion (ppb) range, enabling the quantification of low-abundance metabolites. fmach.it
Table 2: Examples of LOD and LOQ for Tryptophan Analysis
| Analytical Method | Analyte | LOQ | LOD | Source |
|---|---|---|---|---|
| XLC-MS/MS | Tryptophan | 110 nmol/L | 30 nmol/L | researchgate.net |
| UHPLC-Fluorescence | Total Tryptophan | 0.029 ng/µL | 0.011 ng/µL | researchgate.net |
Biological matrices like plasma and serum are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, affecting the accuracy of quantification. Analytical recovery refers to the efficiency of the extraction process. L-Tryptophan-d5 is instrumental in correcting for both matrix effects and variability in recovery because it is affected in the same way as the unlabeled tryptophan. nih.gov
Validation studies consistently show that the use of L-Tryptophan-d5 minimizes these issues. One report found that matrix effects in human serum were acceptable, ranging from 93.3% to 104.5%. mdpi.com A separate metabolomic study noted that matrix effects were within acceptable ranges (80-120%) for most metabolites and that analytical recoveries were generally greater than 80%. fmach.itlenus.ie However, some sample preparation techniques can negatively impact recovery; one study noted a loss of over 70% in L-Tryptophan-d5 recovery when using a specific phospholipid removal cartridge, leading to the exclusion of that step. unimi.it
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Biophysical Characterization Techniques Utilizing Deuterated L-Tryptophan
Beyond quantitative analysis, deuterated tryptophan is a powerful tool in biophysical techniques for studying the structure and dynamics of macromolecules.
Neutron scattering is a technique that provides information about the structure and dynamics of materials at an atomic and molecular level. researchgate.net A key advantage of this method is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium (B1214612). This allows for a technique called contrast variation, where parts of a biological complex can be made "invisible" to neutrons by matching their scattering length density to that of the solvent (a specific mixture of H₂O and D₂O). researchgate.net
By selectively incorporating deuterated amino acids like L-Tryptophan-d5 into a protein, researchers can create specific contrast within the molecule. researchgate.net This allows them to highlight the location and dynamics of the tryptophan residues. For example, methods have been developed to produce Maltose Binding Protein (MBP) where only the tryptophan residues are deuterated (D-trp MBP). researchgate.net Preliminary small-angle neutron scattering (SANS) experiments on these selectively labeled MBP samples showed measurable differences compared to unlabeled or fully deuterated proteins, demonstrating the potential of this approach to enhance structure determination. researchgate.netresearchgate.net This specific labeling strategy is invaluable for probing the structure of protein-protein or protein-DNA complexes, where it can distinguish different components of the system. researchgate.net
L Tryptophan D5 in the Elucidation of Tryptophan Metabolic Pathways
Investigations into the Serotonin (B10506) (5-Hydroxytryptamine) Biosynthesis Pathway
The serotonin pathway is responsible for the production of the neurotransmitter serotonin and the hormone melatonin (B1676174), both of which play crucial roles in regulating mood, sleep, and various physiological processes. pensoft.nethealthline.com L-Tryptophan-d5 has been instrumental in studying this pathway in detail.
Role of Tryptophan Hydroxylase (TPH) in Rate-Limiting Steps
The conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH) is the initial and rate-limiting step in serotonin biosynthesis. sigmaaldrich.comnih.gov L-Tryptophan-d5 has been employed in novel cell-based assays to assess TPH1 activity. frontiersin.org In these assays, cells are incubated with L-Tryptophan-d5, and the subsequent production of deuterated serotonin (5-HT-d4) is measured, providing a direct indication of TPH1 enzymatic activity. frontiersin.org This technique has been crucial in evaluating the potency and selectivity of TPH1 inhibitors, which are being investigated for various therapeutic applications. frontiersin.org The identification of two isoforms of TPH, TPH1 primarily in peripheral tissues and TPH2 in the brain, highlights the importance of such selective assays. sigmaaldrich.com
Tracing Serotonin and Melatonin Production Pathways
By introducing L-Tryptophan-d5 into biological systems, researchers can trace its conversion into serotonin and subsequently into melatonin. healthline.comfrontiersin.org This allows for a dynamic view of the entire pathway, from the initial precursor to the final hormonal product. pensoft.net The synthesis of serotonin from tryptophan occurs in serotonergic neurons and enterochromaffin cells, while melatonin is primarily produced in the pineal gland from serotonin. sigmaaldrich.com The use of deuterated tryptophan helps in understanding the kinetics and regulation of these conversion steps. frontiersin.org
Quantification of Downstream Metabolites, including 5-Hydroxyindoleacetic Acid (5-HIAA)
Serotonin is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA), and the levels of this metabolite are often used as an indicator of serotonin turnover. unil.ch L-Tryptophan-d5, along with other deuterated standards like d5-5-HIAA, serves as a reliable internal standard for the accurate quantification of 5-HIAA in biological fluids using LC-MS/MS. researchgate.netmolnar-institute.comfrontiersin.org This precise measurement is critical for diagnosing and monitoring conditions related to altered serotonin metabolism, such as neuroendocrine tumors. unil.ch
Detailed Studies of the Kynurenine (B1673888) Pathway (KP) of Tryptophan Degradation
The kynurenine pathway (KP) is the major route of tryptophan degradation, accounting for over 95% of its catabolism. eir-isei.de This pathway generates a host of bioactive metabolites, collectively known as kynurenines, which are implicated in immune regulation and neurobiology. eir-isei.deresearchgate.net L-Tryptophan-d5 is a cornerstone in the analytical methods developed to study this complex pathway. tandfonline.comnih.gov
Enzymatic Activities of Indoleamine-2,3-dioxygenase (IDO) and Tryptophan-2,3-dioxygenase (TDO)
The initial and rate-limiting step of the kynurenine pathway is catalyzed by two distinct enzymes: indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO). frontiersin.orgfrontiersin.org IDO is widely expressed in various tissues and is induced by inflammatory stimuli, whereas TDO is primarily found in the liver. nih.govfrontiersin.org The activity of these enzymes is often assessed by measuring the ratio of kynurenine to tryptophan (Kyn/Trp ratio) in biological samples. bmj.comnih.gov The use of L-Tryptophan-d5 as an internal standard ensures the accuracy of this ratio, providing a reliable measure of IDO and/or TDO activity. bmj.com This is particularly important in the context of various diseases, including cancer and autoimmune disorders, where the kynurenine pathway is often dysregulated. bmj.commdpi.com
Analysis of Kynurenine, Kynurenic Acid, Quinolinic Acid, and Other KP Metabolites
The kynurenine pathway branches into several sub-pathways, leading to the production of various metabolites with distinct biological functions. These include kynurenine (Kyn), kynurenic acid (KYNA), quinolinic acid (QA), 3-hydroxykynurenine (3-HK), and xanthurenic acid (XA). researchgate.netresearchgate.net L-Tryptophan-d5 is often used in conjunction with other deuterated internal standards, such as d4-kynurenine, d5-kynurenic acid, and d3-quinolinic acid, for the simultaneous quantification of these multiple KP metabolites by LC-MS/MS. tandfonline.comeir-isei.denih.gov This comprehensive profiling allows researchers to gain a detailed understanding of the flux through different branches of the kynurenine pathway in various physiological and pathological states.
Below is an interactive data table summarizing the use of L-Tryptophan-d5 and other deuterated standards in the quantification of tryptophan and its metabolites.
| Analyte | Deuterated Internal Standard | Analytical Method | Biological Matrix |
| L-Tryptophan | L-Tryptophan-d5 | GC-MS, LC-MS/MS | Plasma, Serum, CSF, Tissue |
| Serotonin (5-HT) | Serotonin-d4 | LC-MS/MS | Plasma, Tissue |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | 5-HIAA-d5 | LC-MS/MS | Plasma, Urine |
| Kynurenine (Kyn) | Kynurenine-d4, Kynurenine-d6 | LC-MS/MS | Plasma, Serum, Tissue |
| Kynurenic Acid (KYNA) | Kynurenic Acid-d5 | LC-MS/MS | Plasma, Serum, CSF |
| Quinolinic Acid (QA) | Quinolinic Acid-d3 | LC-MS/MS | Plasma, Serum |
| 3-Hydroxykynurenine (3-HK) | 3-Hydroxykynurenine-d3 | LC-MS/MS | Plasma |
| Xanthurenic Acid (XA) | Xanthurenic Acid-d4 | LC-MS/MS | Plasma |
Microbial Metabolism of Tryptophan in Host-Microbiome Interactions
The gut microbiota plays a vital role in metabolizing dietary tryptophan that reaches the large intestine, producing a variety of compounds that can influence host health. nih.gov These microbial metabolites are key players in the communication along the gut-brain axis. nih.gov L-Tryptophan-d5 serves as a valuable tracer to distinguish between host and microbial tryptophan metabolism, offering a clearer picture of the microbiome's contribution. creative-proteomics.commedrxiv.org
A significant pathway in microbial tryptophan metabolism involves the enzyme tryptophanase, which is expressed by various gut bacteria, including species of Escherichia and Bacteroides. nih.govwur.nl Tryptophanase converts tryptophan into indole (B1671886), pyruvate, and ammonia. caymanchem.combiorxiv.org Indole is a crucial signaling molecule in the gut, influencing microbial physiology and host-microbe interactions. mdpi.com
By administering L-Tryptophan-d5, researchers can specifically track the production of deuterated indole in the gut. nih.gov This allows for the quantification of tryptophanase activity and helps to identify the bacterial species primarily responsible for indole production. biorxiv.org Such studies have provided insights into how diet and the composition of the gut microbiota can modulate indole levels, which in turn can impact the integrity of the intestinal barrier and immune responses. wur.nltandfonline.com
Interactions with Other Central Nervous System Neurotransmitter Systems
The metabolic fate of tryptophan is intricately linked with the function of several neurotransmitter systems in the central nervous system (CNS). While tryptophan is the precursor to serotonin, its metabolites from the kynurenine pathway can also influence other major systems, including the dopaminergic, noradrenergic, and endogenous opioid systems. nih.gov L-Tryptophan-d5 is a useful tool for investigating these complex interactions.
The serotonin system, which is directly dependent on tryptophan availability, has a well-established modulatory relationship with the catecholaminergic systems (dopamine and noradrenaline). oup.com Changes in serotonin signaling can affect the synthesis and release of dopamine (B1211576) and noradrenaline. google.com Furthermore, certain kynurenine pathway metabolites can directly interact with receptors and signaling pathways involved in dopaminergic and noradrenergic neurotransmission. nih.gov For example, kynurenic acid, a KP metabolite, is known to be an antagonist at glutamate (B1630785) receptors, which can in turn influence dopaminergic activity. mdpi.comfrontiersin.org
By using L-Tryptophan-d5, researchers can trace how shifts in tryptophan metabolism, such as increased flux through the kynurenine pathway during inflammation, impact the dynamics of the dopamine and noradrenaline systems. cpn.or.krfrontiersin.org This can be achieved by combining stable isotope tracing with techniques like microdialysis to simultaneously measure deuterated tryptophan metabolites and catecholamine levels in specific brain regions.
Emerging evidence suggests a functional link between tryptophan metabolism and the endogenous opioid system, which is crucial for pain modulation, mood, and reward processing. nih.govnews-medical.net The endogenous opioid system includes peptides like endorphins and enkephalins that bind to opioid receptors. news-medical.net
Some metabolites of the kynurenine pathway may interact with opioid receptors or modulate the release of endogenous opioid peptides. nih.gov L-Tryptophan supplementation has been observed to increase pain tolerance, an effect potentially mediated by the influence of its metabolites on the endogenous opioid system. nih.gov L-Tryptophan-d5 can be employed in preclinical models to investigate how alterations in the kynurenine pathway, induced by various stimuli, affect the levels of endogenous opioids and the expression of their receptors. This can help to clarify the mechanisms by which tryptophan metabolism influences pain perception and emotional states. utu.fiuni-heidelberg.de
| Interacting System | L-Tryptophan-d5 Application | Observed or Hypothesized Interaction |
|---|---|---|
| Dopaminergic System | Tracing the impact of kynurenine pathway activation on dopamine turnover. | Kynurenic acid, a metabolite of tryptophan, can modulate glutamate receptors, which in turn influence dopaminergic neurotransmission. nih.govfrontiersin.org |
| Noradrenergic System | Assessing the effect of altered tryptophan availability on noradrenaline signaling. | Changes in serotonin synthesis due to tryptophan diversion down the kynurenine pathway can lead to compensatory adjustments in noradrenergic activity. oup.com |
| Endogenous Opioid System | Investigating the effects of kynurenine metabolites on opioid signaling. | Certain kynurenine pathway metabolites may directly or indirectly modulate the activity of opioid receptors, influencing processes like pain perception. nih.govnews-medical.net |
Applications of L Tryptophan D5 in Biomedical Research Paradigms
Neurochemical and Neurobiological Research
The central nervous system's function is intricately linked to the availability and metabolism of L-tryptophan, the sole precursor to the neurotransmitter serotonin (B10506). L-Tryptophan-d5 has become an invaluable asset in elucidating the dynamics of this relationship.
Measurement of Brain Serotonin Synthesis Rates and Turnover
The use of stable isotope-labeled amino acids like L-Tryptophan-d5, in conjunction with mass spectrometry, provides a robust method for determining the in vivo activity of key enzymes and the turnover rates of neurotransmitters. One study detailed a method for assessing tryptophan-5-hydroxylase activity, the rate-limiting enzyme in serotonin synthesis, by administering L-Tryptophan-d5 to subjects and subsequently measuring the urinary output of deuterated serotonin (serotonin-d4) using gas chromatography-mass fragmentography. nih.gov This approach allows for a non-invasive estimation of serotonin synthesis capacity.
Furthermore, while not exclusively using L-Tryptophan-d5, studies utilizing other labeled tryptophan analogs, such as alpha-[11C]methyl-L-tryptophan with positron emission tomography (PET), have successfully mapped the serotonin synthesis capacity in the human brain. nih.govresearchgate.netcapes.gov.br These studies have established a correlation between the regional brain trapping of the tracer and the known distribution of serotonin, providing a valuable index of serotonin synthesis. nih.gov The principles of these tracer studies can be applied to methodologies using L-Tryptophan-d5 to gain similar insights into serotonin turnover. For instance, experiments in hyperammonemic mice have shown an enhanced brain serotonin turnover rate, a finding that could be further refined and quantified using stable isotope tracers like L-Tryptophan-d5. nih.gov
Investigation of Tryptophan Transport Across the Blood-Brain Barrier
The transport of L-tryptophan across the blood-brain barrier (BBB) is a critical determinant of its availability for serotonin synthesis in the brain. nih.gov This transport is mediated by a carrier system that is shared with other large neutral amino acids (LNAAs), leading to competition for entry. nih.govnih.gov While specific kinetic studies employing L-Tryptophan-d5 as the tracer are not extensively documented in the available literature, the principles of such investigations are well-established.
Kinetic analysis of amino acid transport across the BBB often employs labeled compounds to determine key parameters like the Michaelis-Menten constant (Km) and the maximal transport velocity (Vmax). nih.govresearchgate.net Studies using radiolabeled L-tryptophan have demonstrated a saturable transport mechanism. mdpi.com The use of L-Tryptophan-d5 in such experimental setups would allow for precise quantification of its transport kinetics without the need for radioactive tracers. This would be particularly advantageous for in vivo studies in humans. It is known that approximately 75% to 85% of circulating tryptophan is bound to albumin, but it is the unbound fraction that is primarily available for transport across the BBB. nih.gov L-Tryptophan-d5 can be used as an internal standard to accurately measure the concentrations of both bound and free tryptophan in plasma samples, which is crucial for understanding its transport dynamics. researchgate.net
Table 1: Kinetic Parameters of L-Tryptophan Transport Across the Blood-Brain Barrier (Illustrative)
| Parameter | Description | Method of Determination |
| Km | Michaelis-Menten constant, representing the substrate concentration at half-maximal transport velocity. | In vivo injection of varying concentrations of L-Tryptophan with a labeled tracer, followed by measurement of brain uptake. |
| Vmax | Maximal transport velocity, the maximum rate at which the transporter can move L-Tryptophan across the BBB. | Calculated from the Km and the permeability-surface area product, which is derived from brain uptake studies. |
| Ki | Inhibition constant, quantifying the inhibitory effect of other large neutral amino acids on L-Tryptophan transport. | Determined by measuring the transport of labeled L-Tryptophan in the presence of competing amino acids. |
This table is illustrative and based on general findings for L-tryptophan transport. Specific studies using L-Tryptophan-d5 to determine these exact parameters are not widely available in the searched literature.
Studies on the Influence of Tryptophan Availability on Cognitive and Behavioral Functions
The availability of tryptophan in the brain directly influences serotonin levels, which in turn can modulate cognitive and behavioral functions. While direct tracer studies using L-Tryptophan-d5 to track its specific path to influencing cognition are not prominent in the literature, a wealth of research exists on the effects of altering tryptophan levels.
Studies involving tryptophan loading have shown improvements in certain cognitive domains, such as spatial memory in rats and a reduction in depressive symptoms in humans. nih.govresearchgate.net Conversely, tryptophan depletion has been linked to impairments in cognitive performance. researchgate.net L-Tryptophan-d5 is primarily utilized in these contexts as an internal standard for the precise quantification of tryptophan and its metabolites in biological samples, which is essential for correlating their levels with observed cognitive and behavioral outcomes.
Table 2: Research Findings on Tryptophan Availability and Cognitive/Behavioral Functions
| Research Focus | Key Findings |
| Tryptophan Loading | Enhanced spatial memory in rats. nih.gov Potential for mood improvement in vulnerable individuals. researchgate.net |
| Tryptophan Depletion | Impaired psychomotor and reaction time performance. researchgate.net |
These findings are based on studies using general L-tryptophan manipulation. The role of L-Tryptophan-d5 is primarily as a quantification tool in such research.
Modulation of Neuroendocrine Axes (e.g., Cortisol, Prolactin, Growth Hormone, Thyroid-Stimulating Hormone)
The serotonergic system, influenced by tryptophan availability, plays a modulatory role in the secretion of several pituitary hormones. Studies have investigated the neuroendocrine responses to L-tryptophan administration, although these have not specifically used L-Tryptophan-d5 as a tracer for this purpose.
Intravenous infusion of L-tryptophan has been shown to stimulate the secretion of prolactin and growth hormone in healthy volunteers. umich.edunih.govnih.gov The response of cortisol to L-tryptophan administration has been more variable, with some studies reporting a decrease or no significant change. umich.edunih.gov In women with premenstrual mood changes, a blunted neuroendocrine response to L-tryptophan infusion has been observed, suggesting underlying alterations in serotonergic function. nih.gov Furthermore, studies in fish have indicated that dietary tryptophan can attenuate the stress-induced rise in cortisol levels. researchgate.net While these studies primarily use unlabeled L-tryptophan to elicit a functional response, L-Tryptophan-d5 is a critical tool for accurately measuring the plasma concentrations of tryptophan and its metabolites, allowing for a precise correlation with the observed hormonal changes. nih.govscispace.com
Table 3: Effects of L-Tryptophan Administration on Neuroendocrine Hormones
| Hormone | Observed Effect of L-Tryptophan Administration |
| Cortisol | Variable responses, including decrease or no significant change. umich.edunih.gov Attenuation of stress-induced increase. researchgate.net |
| Prolactin | Stimulation of secretion. umich.edunih.govnih.gov |
| Growth Hormone | Stimulation of secretion. umich.edunih.govnih.gov |
| Thyroid-Stimulating Hormone | No consistent change reported in some studies. nih.gov |
Immunological and Inflammatory Disease Research
Tryptophan metabolism is a key regulatory point in the immune system, particularly in the context of inflammation. The kynurenine (B1673888) pathway, the major route of tryptophan degradation, is highly active in immune cells and its metabolites have immunomodulatory functions. mdpi.comfrontiersin.org
Analysis of Tryptophan Metabolism in Innate Immune Responses
L-Tryptophan-d5 is instrumental in studying the flux of tryptophan through its metabolic pathways in immune cells. For instance, in studies of inflammatory conditions, L-Tryptophan-d5 can be used as an internal standard to quantify tryptophan and its metabolites, such as kynurenine, in plasma and cell cultures. researchgate.netnih.gov This allows researchers to assess the activity of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a key enzyme in the kynurenine pathway and is induced by inflammatory stimuli. ashpublications.org
One study demonstrated that oral administration of L-tryptophan in rats led to an increased innate immune response in peritoneal macrophages. glpbio.com While this study did not use the deuterated form as a tracer, it highlights the link between tryptophan availability and innate immune function. More specifically, the use of L-Tryptophan-d5 has been documented in the analysis of tryptophan and its metabolites in human leukocytes, providing a means to study the kynurenine pathway in these cells under various conditions. researchgate.net Recent research has also highlighted the role of tryptophan metabolism in regulating macrophage polarization, a key aspect of the innate immune response in the tumor microenvironment. nih.gov
Table 4: Application of L-Tryptophan-d5 in Innate Immunity Research
| Research Area | Application of L-Tryptophan-d5 | Key Findings from Related Research |
| Macrophage Function | Internal standard for quantifying tryptophan and its metabolites. researchgate.net | Tryptophan metabolism promotes M1 macrophage polarization. nih.gov Oral L-tryptophan enhances the innate immune response of peritoneal macrophages. glpbio.com |
| Inflammatory Conditions | Tracer to follow the flux of tryptophan through the kynurenine pathway. | The tryptophan-to-kynurenine ratio is a marker of immune activation. researchgate.net |
Role of the Kynurenine Pathway in Immune Regulation and Inflammation
The kynurenine pathway is the principal route of tryptophan degradation, accounting for approximately 95% of its metabolism. researchgate.net This pathway generates a host of bioactive metabolites, collectively known as kynurenines, which play critical roles in immune regulation and inflammation. researchgate.netresearchgate.net The activation of the kynurenine pathway, often indicated by an increased kynurenine-to-tryptophan ratio, is a hallmark of immune activation and is implicated in the pathogenesis of numerous inflammatory conditions. bmj.com
L-Tryptophan-d5 has been crucial in studies investigating the dysregulation of the kynurenine pathway in inflammatory diseases. By enabling accurate measurement of tryptophan and kynurenine levels, it has helped to establish the kynurenine-to-tryptophan ratio as a reliable marker of indoleamine 2,3-dioxygenase (IDO) activity, the rate-limiting enzyme in the extrahepatic kynurenine pathway. dovepress.combmj.com
Research utilizing L-Tryptophan-d5 as an internal standard has demonstrated that inflammation drives the upregulation of IDO, leading to increased tryptophan catabolism and the production of immunomodulatory kynurenines. nih.gov Some kynurenines, such as kynurenic acid, can have neuroprotective and anti-inflammatory effects, while others, like quinolinic acid, can be neurotoxic and pro-inflammatory. researchgate.net The balance between these metabolites is crucial for maintaining immune homeostasis.
Studies on Specific Immune-Mediated Disorders
The application of L-Tryptophan-d5 in metabolomic studies has provided significant insights into the role of tryptophan metabolism in specific immune-mediated disorders.
Multiple Sclerosis (MS): In studies of MS, an autoimmune disease of the central nervous system, L-Tryptophan-d5 has been used as an internal standard to quantify tryptophan and its metabolites in plasma and cerebrospinal fluid. researchgate.netnih.govfrontiersin.orgnih.gov Research has shown alterations in the kynurenine pathway in MS patients, with changes in the levels of tryptophan and kynurenine metabolites correlating with disease severity and disability. nih.govfrontiersin.orgnih.gov For instance, one study observed reduced levels of L-tryptophan in the plasma of MS patients compared to healthy controls. nih.gov Another study using a mouse model of demyelination found significant differences in the plasma concentrations of kynurenic acid, 3-hydroxy-L-kynurenine, and xanthurenic acid. nih.gov
Systemic Lupus Erythematosus (SLE): SLE is a chronic autoimmune disease affecting multiple organs. Metabolomic studies employing L-Tryptophan-d5 have revealed significant alterations in the kynurenine pathway in SLE patients. bmj.comnih.govnih.gov These studies have shown increased IDO activity and elevated levels of kynurenine and quinolinic acid in SLE patients compared to healthy controls, with these changes correlating with disease activity and fatigue. bmj.com The altered tryptophan metabolism in lupus-prone mice has been linked to both the gut microbiota and intrinsic T-cell factors, with metabolites like kynurenine promoting inflammatory responses. nih.gov
Rheumatoid Arthritis (RA): In RA, a chronic inflammatory disorder primarily affecting the joints, studies have utilized L-Tryptophan-d5 to investigate the link between tryptophan metabolism and disease pathogenesis. biorxiv.orgbiorxiv.org Research has demonstrated dramatic changes in tryptophan metabolite levels in RA patients, with decreased levels of kynurenic and xanthurenic acids and increased levels of quinolinic acid. biorxiv.org These alterations were found to correlate with disease severity and negatively impact the quality of life. biorxiv.org
Table 1: Alterations in Tryptophan Metabolites in Immune-Mediated Disorders
| Disease | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Multiple Sclerosis | Plasma | Reduced levels of L-tryptophan. | nih.gov |
| Plasma | Significant differences in kynurenic acid, 3-hydroxy-L-kynurenine, and xanthurenic acid (in animal model). | nih.gov | |
| Systemic Lupus Erythematosus | Plasma | Increased kynurenine and quinolinic acid levels, correlating with disease activity and fatigue. | bmj.com |
| Rheumatoid Arthritis | Serum | Decreased levels of kynurenic and xanthurenic acids; increased levels of quinolinic acid, correlating with disease severity. | biorxiv.org |
Metabolic Disorders and Rare Disease Research
The precise quantification of metabolites afforded by the use of L-Tryptophan-d5 has also been pivotal in research on metabolic disorders and rare diseases.
Identification of Metabolic Signatures in Inborn Errors of Metabolism
Inborn errors of metabolism are genetic disorders that result in defects in metabolic pathways. Untargeted metabolomic analysis, which often employs a suite of internal standards including L-Tryptophan-d5, is a powerful tool for screening for these disorders. researchgate.netnih.gov By comparing the metabolic profiles of affected individuals to those of healthy controls, researchers can identify characteristic metabolic signatures associated with specific genetic defects. For example, a study on screening for multiple inborn errors of metabolism in urine utilized L-Tryptophan-d5 as part of a panel of internal standards to ensure accurate quantification of a wide range of metabolites. nih.gov This approach allows for the identification of significantly altered levels of specific molecules, providing diagnostic biomarkers for these rare conditions.
Characterization of Altered Metabolite Profiles in Acquired Metabolic Conditions
L-Tryptophan-d5 has been instrumental in studies investigating acquired metabolic conditions such as diabetes and non-alcoholic fatty liver disease (NAFLD).
Diabetes: Research has indicated a link between tryptophan metabolism and the risk of developing type 2 diabetes. acs.org Studies have shown that the tryptophan-kynurenine pathway is enhanced in diabetic patients, leading to altered levels of downstream metabolites. acs.org In a study on diabetic kidney disease, L-Tryptophan-d5 was used as an internal standard to analyze amino acid metabolism in renal cortex tissues, helping to elucidate the metabolic changes associated with the disease. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by fat accumulation in the liver and can progress to more severe forms like non-alcoholic steatohepatitis (NASH). Metabolomic studies have revealed alterations in tryptophan metabolism in NAFLD patients. mdpi.comnih.govlcgdbzz.com For instance, a study investigating the progression of NAFLD found decreased levels of tryptophan in human NASH liver samples. nih.gov Another study highlighted the protective role of tryptophan in preventing the development of NAFLD in a rat model. dovepress.comresearchgate.net
Cardiovascular Disease (CVD): Alterations in tryptophan metabolism have also been implicated in cardiovascular diseases. frontiersin.orgencyclopedia.pubnih.gov Studies have shown that higher levels of tryptophan are inversely associated with mortality and fatal CVD, while elevated levels of kynurenine are associated with a higher incidence of CVD. nih.gov
Table 2: Tryptophan Metabolism in Acquired Metabolic Conditions
| Condition | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Type 2 Diabetes | Serum | Higher baseline fasting serum tryptophan levels positively associated with future diabetes risk. | acs.org |
| Diabetic Kidney Disease | Renal Cortex | Altered amino acid metabolism. | nih.gov |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Liver Tissue | Decreased tryptophan levels in human NASH. | nih.gov |
| Cardiovascular Disease | Serum | Higher tryptophan levels inversely correlated with mortality; higher kynurenine levels positively correlated with incident CVD. | nih.gov |
Gastrointestinal Health and the Gut-Brain-Microbiota Axis
The gut microbiota plays a profound role in human health, in part by metabolizing dietary compounds like tryptophan into a variety of bioactive molecules that influence host physiology.
Investigation of Host-Gut Microbiota Co-metabolism of Tryptophan
The interplay between the host and the gut microbiota in tryptophan metabolism is a burgeoning area of research. The gut microbiota can directly metabolize tryptophan, limiting its availability to the host and producing a unique set of metabolites, including indole (B1671886) and its derivatives. nih.govfrontiersin.orgmdpi.com These microbial metabolites can then enter systemic circulation and influence various physiological processes.
L-Tryptophan-d5 is a valuable tool for tracing the fate of dietary tryptophan and dissecting the contributions of the host and microbiota to its metabolism. In a study investigating host-microbe co-metabolism, stable isotope tracing with deuterated amino acids was used to demonstrate the reduction of phenylalanine to phenylpropionic acid by gut bacteria and subsequent re-oxidation by the host. researchgate.net Similar stable isotope tracing approaches using L-Tryptophan-d5 can elucidate the complex metabolic interplay in the gut. For example, a study on Clostridium sporogenes used L-Tryptophan-d5 to show that the production of indolepropionate was stimulated by the presence of other amino acids. researchgate.net Such studies are crucial for understanding how the gut microbiota influences host health and disease through the metabolism of essential nutrients like tryptophan.
Impact on Intestinal Homeostasis and Inflammatory Bowel Conditions
The balance of the intestinal environment, or homeostasis, is crucial for health, and its disruption is a hallmark of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. nih.gov Dietary tryptophan metabolism by the gut microbiota is a key factor in maintaining this balance. nih.govmdpi.com L-Tryptophan-d5 is a powerful research tool for investigating these processes.
By introducing L-Tryptophan-d5, researchers can trace how gut microbes metabolize tryptophan into various bioactive compounds, including indole derivatives, which are vital for gut barrier integrity and immune regulation. researchgate.netmdpi.com Studies have shown that IBD patients often have dysregulated tryptophan metabolism. mdpi.comresearchgate.netresearchgate.net Using L-Tryptophan-d5 allows for precise measurement of how tryptophan is processed, revealing whether shifts in its metabolic pathways are due to altered microbial activity, malabsorption, or host inflammation. researchgate.net This helps to differentiate between the kynurenine pathway, which can be upregulated during inflammation, and the production of beneficial microbial metabolites. nih.govmdpi.com Such tracer studies are vital for understanding the pathogenesis of IBD and for developing new therapeutic strategies aimed at restoring normal gut function. researchgate.net
Oncology and Cancer Biology Research
Tryptophan metabolism is a critical area of interest in cancer research, as tumors often manipulate it to support their growth and evade the immune system. scivisionpub.comnih.gov L-Tryptophan-d5 provides a precise method to study these manipulations. researchgate.net
The tumor microenvironment (TME) is a complex ecosystem where cancer cells, immune cells, and other components interact. Many tumors create an immunosuppressive environment by depleting essential nutrients like tryptophan. nih.govnih.gov This starves incoming immune cells, particularly T cells, hindering their ability to attack the cancer.
L-Tryptophan-d5 enables scientists to track the flow of tryptophan within the TME. By labeling tryptophan, they can measure its uptake by cancer cells versus immune cells and see how it is metabolized. researchgate.net This provides a clear picture of the metabolic competition occurring and reveals the strategies tumors use to create a shield against the immune system.
A key enzyme in tryptophan metabolism is Indoleamine 2,3-dioxygenase (IDO1), which breaks down tryptophan into kynurenine. frontiersin.orgfrontiersin.org In many cancers, IDO1 is overactive, leading to tryptophan depletion and the production of kynurenine, which actively suppresses the immune response. nih.govfrontiersin.orgfrontiersin.org This makes IDO1 a prime target for cancer immunotherapy. nih.govfrontiersin.orgthno.org
L-Tryptophan-d5 is used to assess the effectiveness of drugs designed to inhibit IDO1. frontiersin.org In clinical and preclinical trials, researchers can administer L-Tryptophan-d5 and measure the ratio of its deuterated form to the deuterated kynurenine produced. researchgate.netfrontiersin.orgfrontiersin.org A significant drop in this ratio after treatment indicates that the IDO1 inhibitor is working effectively. This provides a direct measure of the drug's activity and helps in determining its optimal use. frontiersin.org
Table 1: Research Applications of L-Tryptophan-d5 in Oncology
| Research Area | Application of L-Tryptophan-d5 | Key Findings Enabled |
| Tumor Microenvironment | Tracing metabolic flux of tryptophan between cancer and immune cells. | Quantifies competition for tryptophan; reveals immunosuppressive mechanisms. |
| Cancer Immunotherapy | Measuring the Kynurenine/Tryptophan ratio as a biomarker of IDO1 enzyme activity. | Provides a direct assessment of target engagement for IDO1 inhibitor drugs. |
Exploring Tryptophan Metabolism within the Tumor Microenvironment
Measurement of Protein Synthesis and Turnover Rates
Understanding the dynamics of protein synthesis and degradation is fundamental to cell biology. L-Tryptophan-d5 serves as a non-radioactive tracer for these measurements. nih.gov In a technique known as stable isotope labeling with amino acids in cell culture (SILAC) or through in vivo administration, L-Tryptophan-d5 is introduced to a biological system.
As new proteins are built, they incorporate the labeled tryptophan. nih.govmdpi.com By using mass spectrometry to analyze proteins over time, scientists can determine the rate of incorporation, which directly reflects the rate of protein synthesis. biorxiv.orgbiorxiv.org Conversely, by monitoring the disappearance of the labeled tryptophan from the proteome, they can calculate the rate of protein turnover or degradation. biorxiv.orgbiorxiv.org This approach provides critical data on how cellular protein levels are regulated in health and disease. biorxiv.org
Structural Elucidation of Bioactive Components
Beyond metabolic tracing, L-Tryptophan-d5 is a valuable tool in analytical chemistry for identifying and quantifying molecules in complex mixtures. biocompare.comscientificlabs.co.uk
Foods contain a vast array of compounds, and accurately measuring specific micronutrients and nutraceuticals like tryptophan can be challenging. sigmaaldrich.com L-Tryptophan-d5 is used as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com
In this application, a known quantity of L-Tryptophan-d5 is added to a food sample before analysis. mdpi.com Because it is chemically identical to natural tryptophan but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. sigmaaldrich.com By comparing the signal of the natural tryptophan to the known amount of the deuterated standard, researchers can correct for any loss during sample preparation or fluctuations in the instrument's performance. This stable isotope dilution method allows for highly accurate and reliable quantification of tryptophan and related compounds in food. mdpi.comeir-isei.de
Investigation of Anti-Inflammatory Activity in Biological Fractions
L-Tryptophan-d5, a deuterated and isotopically labeled form of the essential amino acid L-Tryptophan, serves as a critical tool in biomedical research, particularly in the investigation of inflammatory processes. caymanchem.com It is not studied for its own anti-inflammatory properties but is indispensable as an internal standard for the precise quantification of L-tryptophan and its metabolites using mass spectrometry (MS) techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comtandfonline.comglpbio.cn This role is crucial for understanding the link between tryptophan metabolism and inflammation. nih.govnih.gov
The primary metabolic route for tryptophan, the kynurenine pathway, is deeply involved in regulating inflammatory and immune responses. nih.govnih.govpensoft.net During inflammation, the enzyme indoleamine-2,3-dioxygenase (IDO) is upregulated, which accelerates the conversion of tryptophan to kynurenine. pensoft.netnih.govnih.gov This shift in metabolism leads to changes in the concentrations of various bioactive metabolites. nih.gov For instance, kynurenine and some of its downstream products can modulate immune cell function and have been linked to both pro- and anti-inflammatory outcomes. nih.govashpublications.org Consequently, accurately measuring the levels of tryptophan and kynurenine in biological fractions such as plasma, serum, and tissue extracts is vital for studying inflammatory diseases. tandfonline.comnih.govresearchgate.net
The use of L-Tryptophan-d5 as an internal standard enhances the accuracy and reliability of these measurements. nih.gov In a typical LC-MS/MS analysis, a known quantity of L-Tryptophan-d5 is added to a biological sample. tandfonline.comnih.govmdpi.com Because it is chemically identical to natural L-tryptophan but has a higher mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. caymanchem.com By comparing the signal of the natural analyte to the known concentration of the internal standard, researchers can correct for any loss of sample during preparation and variations in the instrument's response, thereby enabling precise quantification.
Detailed Research Findings
Research employing L-Tryptophan-d5 as an internal standard has provided significant insights into the role of the tryptophan-kynurenine pathway in various inflammatory conditions. Studies have demonstrated that altered levels of tryptophan and its metabolites can serve as biomarkers for disease activity.
For example, in studies of inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, LC-MS/MS methods have been used to measure tryptophan and its metabolites in patient serum. mdpi.com These investigations reveal that active disease states are often associated with lower levels of tryptophan and a higher kynurenine-to-tryptophan (Kyn/Trp) ratio, indicating increased IDO activity driven by inflammation. nih.govmdpi.com Similarly, in conditions like rheumatoid arthritis, distinct changes in tryptophan metabolites are observed when compared to healthy individuals, with correlations noted between metabolite levels and disease activity scores. bmj.com
The table below presents representative data, illustrating how the concentrations of L-Tryptophan and L-Kynurenine, measured using L-Tryptophan-d5 as an internal standard, can differ between healthy controls and patients with active inflammatory conditions. These findings underscore the crucial role of L-Tryptophan-d5 in facilitating research into the complex relationship between tryptophan metabolism and inflammation.
Table 1: Representative Concentrations of Tryptophan and Kynurenine in Human Plasma
| Analyte | Healthy Control Group (µM) | Inflammatory Disease Group (µM) | Measurement Method |
|---|---|---|---|
| L-Tryptophan | 75.2 | 48.5 | LC-MS/MS with L-Tryptophan-d5 as Internal Standard |
| L-Kynurenine | 1.9 | 3.8 |
This table contains illustrative data synthesized from typical findings in inflammation research and does not represent a specific study.
Experimental Models and Translational Studies Utilizing L Tryptophan D5
In Vitro Cellular and Subcellular Model Systems
In vitro models provide a controlled environment to dissect the complex cellular and molecular mechanisms of tryptophan metabolism. The use of L-Tryptophan-d5 in these systems allows researchers to trace the fate of tryptophan with high specificity, distinguishing it from endogenous, unlabeled pools of the amino acid.
Cell Culture-Based Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes is a powerful technique to quantify the rates of metabolic reactions within a cell. L-Tryptophan-d5 is employed as a tracer to elucidate the flow of carbon and nitrogen atoms through various catabolic and anabolic pathways originating from tryptophan.
In one notable application, L-Tryptophan-d5 (TRP-d5) was used in a novel in vitro assay with the human carcinoid cell line, BON cells, to specifically monitor newly synthesized serotonin (B10506) (5-HT). This method allows for the direct measurement of tryptophan hydroxylase 1 (TPH1) activity within a cellular context by tracking the conversion of the deuterated substrate to deuterated serotonin, which can be discriminated from native serotonin by LC-MS/MS analysis. This approach was instrumental in assessing the cell-based activity of TPH1 inhibitors.
Another study utilized deuterated tryptophan (d5-Trp) to investigate transport kinetics across an in vitro model of the oral mucosa epithelium using the HTB-41 cell line. bac-lac.gc.ca By applying d5-Trp to either the apical or basolateral side of the cell layer, researchers could determine the permeability and directionality of tryptophan transport. bac-lac.gc.ca The results indicated a higher permeability from the apical (saliva) to the basolateral (blood) compartment, a process mediated by transporters such as the L-type amino acid transporter 1 (LAT1). bac-lac.gc.ca
Table 1: Permeability Coefficients of d5-Tryptophan Across an In Vitro Oral Mucosa Model This table summarizes the permeability of deuterated tryptophan (d5-Trp) across a cellular model of the oral mucosa, demonstrating transport characteristics from the apical (A) to basolateral (B) side and vice versa.
| d5-Trp Concentration (µM) | Transport Direction | Permeability Coefficient (PE) (10-6 cm/s) |
|---|---|---|
| 10 | A to B | 2.93 ± 0.99 |
| 100 | A to B | 2.53 ± 0.44 |
| 10 | B to A | 1.55 ± 0.32 |
| 100 | B to A | 1.52 ± 0.38 |
Enzymatic Characterization and Kinetic Studies of Tryptophan-Metabolizing Enzymes
L-Tryptophan-d5 is an invaluable substrate for studying the reaction mechanisms and kinetics of enzymes that catabolize tryptophan, such as tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase (IDO), and tryptophanase. caymanchem.com The substitution of hydrogen with deuterium (B1214612) atoms on the indole (B1671886) ring can alter the vibrational frequency of C-H bonds, which may lead to a kinetic isotope effect (KIE) if that bond is broken during the rate-limiting step of the enzymatic reaction.
In studies of Tryptophan 2,3-dioxygenase from Cupriavidus metallidurans, (indole-d5)-L-Trp was used to probe the enzyme's catalytic mechanism. Researchers observed an inverse α-secondary substrate kinetic isotope effect with a kH/kD value of 0.87 ± 0.03. researchgate.netnih.gov This finding suggests that the transition state of the reaction involves a change in hybridization at the indole ring, providing crucial evidence for the chemical identity of the Michaelis complex and indicating that the decay of this reactive intermediate is the rate-limiting step of catalysis. researchgate.netnih.gov Such studies are fundamental to understanding how these enzymes activate oxygen and are essential for the design of specific enzyme inhibitors. researchgate.net
Table 2: Kinetic Isotope Effect in Tryptophan 2,3-Dioxygenase (TDO) Catalysis This table presents the observed kinetic isotope effect when (indole-d5)-L-Tryptophan was used as a substrate for bacterial TDO, providing insight into the enzyme's reaction mechanism.
| Enzyme | Substrate | Kinetic Isotope Effect (kH/kD) | Reference |
|---|---|---|---|
| Cupriavidus metallidurans TDO | (indole-d5)-L-Trp | 0.87 ± 0.03 | researchgate.netnih.gov |
Preclinical Animal Models
The use of L-Tryptophan-d5 extends to in vivo studies in preclinical animal models, where it enables the investigation of whole-body tryptophan metabolism, organ-specific kinetics, and the impact of this amino acid on behavior and physiology.
Rodent Models (e.g., Rats, Mice) for Neurobehavioral and Metabolic Studies
In rodent models, L-Trp-d5 is frequently used as an internal standard for the accurate quantification of endogenous tryptophan and its metabolites in various tissues and biofluids by mass spectrometry. caymanchem.com Beyond its use as a standard, it serves as a tracer to study metabolic dynamics. For instance, following the administration of L-tryptophan to rats, researchers can monitor the time course of changes in tryptophan and its primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain and cerebrospinal fluid (CSF). nih.gov This allows for the determination of pharmacokinetic parameters, such as the half-life of tryptophan in different compartments. nih.gov
In a study investigating the microbiota-gut-brain axis, researchers used an acute tryptophan depletion (ATD) protocol to examine its effects on germ-free (GF) versus conventional (SPF) mice. frontiersin.org While this study did not use deuterated tryptophan for the depletion itself, the principles of tracking tryptophan levels and their impact on brain serotonin are central. GF mice, which had higher basal levels of tryptophan and serotonin in the hippocampus and medial prefrontal cortex, showed a more pronounced behavioral and neurochemical response to tryptophan depletion compared to SPF mice. frontiersin.org This highlights how L-Trp-d5 tracer studies could further elucidate the differential vulnerability of the serotonergic system based on microbial status. frontiersin.org
Large Animal Models (e.g., Dogs, Non-Human Primates) in Nutritional and Physiological Research
Large animal models are crucial for translational research due to their greater physiological similarity to humans. In dogs, a novel in vivo mechanistic model was developed using deuterium-labeled tryptophan to monitor its conversion to deuterated serotonin. This system was successfully validated and used to assess the efficacy of TPH1 inhibitors.
In non-human primates, methods utilizing d5-TRP as a stable isotope internal standard have been developed and applied to quantify tryptophan and its catabolites (TRYCATs) in plasma and CSF. tandfonline.comtandfonline.com This analytical approach is sensitive and precise, enabling detailed pharmacokinetic studies. tandfonline.comtandfonline.com For example, after administering L-kynurenine, a key tryptophan metabolite, to non-human primates, researchers tracked the levels of various TRYCATs over time to understand the metabolic cascade. tandfonline.comtandfonline.com Such studies are vital for understanding how the kynurenine (B1673888) pathway is regulated and its implications for neurological and inflammatory diseases.
Methodologies for Tryptophan Manipulation (e.g., Acute Depletion, Loading)
Manipulating systemic tryptophan levels through either acute tryptophan depletion (ATD) or tryptophan loading are common experimental paradigms used to probe the function of the serotonergic system.
Acute Tryptophan Depletion (ATD): This method involves administering an amino acid mixture that lacks tryptophan. This stimulates protein synthesis in the liver, which consumes tryptophan from plasma stores, thereby reducing its availability for transport into the brain and subsequent serotonin synthesis. frontiersin.orgnih.gov The effects of this depletion on behavior and neurochemistry are then observed. Studies in mice have shown that ATD can increase depressive-like behaviors, an effect that is more pronounced in germ-free mice, demonstrating that the gut microbiota influences the vulnerability of the serotonergic system to tryptophan availability. frontiersin.org
Tryptophan Loading: Conversely, tryptophan loading involves administering a high amount of L-tryptophan to temporarily increase brain serotonin synthesis. nih.gov In studies with freely moving rats, a tryptophan load was administered, and the resulting concentrations of tryptophan and 5-HIAA were monitored simultaneously in cisternal CSF and striatal dialysate. nih.gov This approach allows for the calculation of key pharmacokinetic data, such as the area under the curve and the half-life of tryptophan decline, providing a dynamic view of central indole metabolism in response to substrate availability. nih.gov The use of L-Trp-d5 as the loading agent would allow for precise tracing of the exogenous tryptophan pool separate from the endogenous one.
Human Clinical and Population-Based Cohort Studies
The stable isotope-labeled compound, L-Tryptophan-d5, serves as a crucial internal standard in human clinical and population-based cohort studies. Its primary application lies in the precise quantification of its unlabeled counterpart, L-Tryptophan, and its various metabolites in a range of biological fluids. This enables researchers to accurately trace and measure the intricate metabolic pathways of tryptophan in the human body.
Pharmacokinetics and Metabolic Disposition in Human Biofluids (Plasma, Serum, Urine, Cerebrospinal Fluid)
The use of L-Tryptophan-d5 as an internal standard has been instrumental in characterizing the pharmacokinetics and metabolic disposition of L-Tryptophan in human biofluids. In studies involving both oral and intravenous administration of L-Tryptophan to healthy individuals, L-Tryptophan-d5 is added to biofluid samples—such as plasma, serum, urine, and cerebrospinal fluid (CSF)—to ensure accurate quantification by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). osti.govnih.govcaymanchem.com
Research has shown that after administration, L-Tryptophan is metabolized through several key pathways, including the kynurenine and serotonin pathways. nih.gov L-Tryptophan-d5 is employed in targeted metabolomics methods to quantify tryptophan and its downstream metabolites, providing insights into the relative activity of these pathways in different individuals and under various conditions. researchgate.netmdpi.com For instance, a sensitive and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizes L-Tryptophan-d5 as an internal standard to quantify tryptophan and nine of its metabolites in human plasma. researchgate.net
The analysis of these biofluids helps in understanding how L-Tryptophan is absorbed, distributed, metabolized, and excreted in the human body. For example, studies have investigated the levels of tryptophan and its metabolites in the plasma and urine of participants in large epidemiological studies to establish typical concentration ranges. nih.gov Furthermore, L-Tryptophan-d5 has been used in the analysis of cerebrospinal fluid, offering a window into the central nervous system's tryptophan metabolism. osti.gov
The following table provides an overview of the application of L-Tryptophan-d5 in pharmacokinetic studies:
| Biofluid | Analytical Technique | Key Findings | Citations |
| Plasma/Serum | UPLC-MS/MS | Quantification of tryptophan and its metabolites in the kynurenine and serotonin pathways. | researchgate.netmdpi.comnih.gov |
| Urine | GC-MS, UPLC-MS/MS | Assessment of tryptophan excretion and metabolite profiles. | osti.govnih.govnih.gov |
| Cerebrospinal Fluid (CSF) | GC-MS | Investigation of central nervous system tryptophan metabolism. | osti.gov |
Metabolomic Profiling in Cohorts with Undiagnosed Diseases and Specific Clinical Conditions
L-Tryptophan-d5 plays a significant role in metabolomic profiling studies aimed at understanding the biochemical basis of undiagnosed diseases and specific clinical conditions. In these studies, untargeted and targeted metabolomics approaches are used to identify and quantify a wide range of metabolites in patient cohorts.
One notable example is its use in the Undiagnosed Diseases Network (UDN), where metabolome profiling of patients with mysterious conditions is performed. osti.gov L-Tryptophan-d5 is added as an internal standard to urine samples to enable the accurate measurement of metabolites by GC-MS, helping to identify potential metabolic abnormalities in these patients. osti.govnih.gov
Furthermore, L-Tryptophan-d5 has been utilized in metabolomic studies of specific diseases. For instance, in studies of Kawasaki disease, an inflammatory condition affecting children, targeted metabolomics using L-Tryptophan-d5 as an internal standard revealed significant alterations in the tryptophan metabolic pathway. frontiersin.org Similarly, it has been applied in research on cystic fibrosis-related diabetes to identify potential biomarkers by analyzing dysregulated metabolites. acs.org Its use in studies of esophageal cancer has also helped to identify tryptophan metabolites as potential biomarkers for susceptibility and prognosis. nih.gov
The table below summarizes the use of L-Tryptophan-d5 in metabolomic profiling for various clinical conditions:
| Clinical Condition | Biofluid | Key Findings | Citations |
| Undiagnosed Diseases | Urine, Plasma, CSF | Identification of metabolic outliers in patients with unknown diseases. | osti.govnih.gov |
| Kawasaki Disease | Plasma | Altered tryptophan metabolism, with decreased tryptophan and increased kynurenine levels. | frontiersin.org |
| Cystic Fibrosis-Related Diabetes | Serum | Identification of dysregulated metabolites as potential biomarkers. | acs.org |
| Esophageal Cancer | Plasma | Association of tryptophan metabolites with cancer susceptibility and prognosis. | nih.gov |
| Attention Deficit Hyperactivity Disorder (ADHD) | Serum | Investigation of the role of tryptophan metabolism in the pathophysiology of ADHD. | mdpi.com |
Biomarker Discovery and Validation in Interventional and Observational Studies
The precise quantification of tryptophan and its metabolites, facilitated by the use of L-Tryptophan-d5 as an internal standard, is critical for biomarker discovery and validation in both interventional and observational studies. These studies aim to identify molecules that can serve as indicators of a biological state or condition.
In observational studies, researchers analyze biofluid samples from large cohorts to find correlations between metabolite levels and disease states. For example, L-Tryptophan-d5 has been used in epidemiological studies to establish reference ranges for tryptophan metabolites in the general population, which can then be used as a baseline for identifying disease-related changes. nih.govacs.org
In interventional studies, which can include clinical trials, the impact of a specific treatment or intervention on metabolic pathways is assessed. The use of L-Tryptophan-d5 allows for the accurate measurement of changes in tryptophan metabolism in response to the intervention. acs.org For instance, a study investigating the effects of a probiotic on blood lipids used a method validated with L-Tryptophan-d5 to measure changes in tryptophan metabolites in plasma and urine. acs.org
The development of robust analytical methods is a prerequisite for successful biomarker discovery. Several high-throughput methods using UPLC-MS/MS and incorporating L-Tryptophan-d5 have been developed for the targeted quantification of tryptophan and its metabolites in human plasma and serum, specifically for application in large-scale clinical and epidemiological studies. mdpi.comacs.orgfmach.it These methods have been successfully applied to characterize tryptophan metabolism in healthy volunteers and in patients with various conditions, such as those undergoing immunotherapy for cancer. researchgate.netmdpi.com
The following table highlights the role of L-Tryptophan-d5 in biomarker discovery and validation:
| Study Type | Objective | Analytical Approach | Citations |
| Observational | Establish reference ranges and identify disease-associated biomarkers. | Targeted UPLC-MS/MS metabolomics. | nih.govacs.org |
| Interventional | Assess the impact of interventions on tryptophan metabolism. | Targeted UPLC-MS/MS metabolomics. | acs.org |
| Method Development | Develop and validate high-throughput analytical methods for biomarker quantification. | UPLC-MS/MS with stable isotope-labeled internal standards. | mdpi.comfmach.it |
Future Directions and Emerging Research Frontiers for L Tryptophan D5
Integration of Multi-Omics Datasets with L-Tryptophan-d5-Based Metabolomics
The future of biological research lies in the integration of multiple "omics" disciplines to create a holistic picture of cellular and organismal function. L-Tryptophan-d5 is central to the metabolomics component of this integrated approach, providing the precise measurements necessary for meaningful data correlation.
By using L-Tryptophan-d5 as an internal standard, researchers can generate high-quality metabolomics data that can be reliably integrated with genomics, transcriptomics, and proteomics datasets. researchgate.netnih.gov This multi-omics strategy allows for a more comprehensive understanding of how genetic variations and changes in gene and protein expression influence metabolic pathways. For instance, integrated analyses can reveal how specific gene mutations affect tryptophan metabolism, leading to the identification of novel biomarkers and therapeutic targets for various diseases. weizmann.ac.ilaacrjournals.org
Recent studies have demonstrated the power of this approach. For example, by integrating metabolomics data (facilitated by the use of isotopically labeled standards like L-Tryptophan-d5) with transcriptomics, researchers have been able to identify key metabolic pathways that are dysregulated in conditions like bladder cancer. nih.govaacrjournals.org This integrated analysis has pointed to specific enzymes and metabolic byproducts that could serve as prognostic markers or targets for intervention.
Development of Novel L-Tryptophan-d5 Derivatives and Enhanced Analytical Platforms
Innovation in the development of novel derivatives of L-Tryptophan-d5 and the analytical platforms used to measure them is a key area of future research. While L-Tryptophan-d5 is primarily used to quantify L-tryptophan, the synthesis of other deuterated tryptophan metabolites can expand the scope of metabolic pathway analysis.
The development of a suite of deuterated standards for the entire tryptophan metabolic network, including the serotonin (B10506) and kynurenine (B1673888) pathways, would enable a more complete and dynamic view of tryptophan flux. nih.govmdpi.com For example, the availability of standards like 5-hydroxytryptophan-d5 would allow for more accurate tracing of the serotonin synthesis pathway.
Furthermore, advancements in analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are continually improving the sensitivity and throughput of metabolomic analyses. acs.orgfmach.it The combination of these advanced platforms with a broader range of deuterated standards will allow for the detection and quantification of even low-abundance tryptophan metabolites, providing deeper insights into their physiological roles. fmach.it
Translational Impact of L-Tryptophan-d5 Research in Precision Medicine and Nutritional Interventions
The ultimate goal of this research is to translate fundamental discoveries into clinical practice through precision medicine and targeted nutritional interventions. The accuracy and reliability afforded by L-Tryptophan-d5 are critical for developing robust diagnostic and prognostic tools.
In precision medicine, the precise measurement of tryptophan and its metabolites can help to stratify patients based on their metabolic profiles, allowing for more personalized treatment strategies. acs.org For example, altered tryptophan metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com By accurately quantifying these changes using L-Tryptophan-d5, clinicians may be able to predict disease progression and response to therapy.
The role of L-tryptophan as a precursor to the neurotransmitter serotonin and the hormone melatonin (B1676174) also highlights the importance of nutritional interventions. gssiweb.orgmedchemexpress.com Research has shown that dietary intake of tryptophan can influence brain serotonin levels and may have an impact on mood and sleep. gssiweb.org L-Tryptophan-d5 can be used in studies to precisely track the metabolic fate of dietary tryptophan, helping to design nutritional strategies aimed at modulating these pathways for improved health and well-being. mdpi.commdpi.com For example, studies could investigate how different food matrices affect the bioavailability and metabolism of tryptophan, leading to evidence-based dietary recommendations.
The continued use and development of L-Tryptophan-d5 and related isotopically labeled compounds will undoubtedly fuel significant advancements across the biomedical research landscape, from fundamental multi-omics discovery to impactful clinical applications.
Q & A
Q. What is the primary application of L-Tryptophan-d5 in analytical chemistry, and how does it enhance quantification accuracy?
L-Tryptophan-d5 is a deuterated internal standard used to quantify endogenous L-tryptophan in biological samples (e.g., plasma, urine) via GC- or LC-MS. By spiking a known concentration into samples, it corrects for matrix effects, extraction inefficiencies, and instrumental variability. Calibration curves are constructed using analyte-to-internal standard peak area ratios across physiologically relevant concentration ranges (e.g., 10 nM–100 µM), ensuring precision (±15% CV) and accuracy (85–115% recovery) .
Q. What methodological steps are required to validate L-Tryptophan-d5 stability under various storage conditions?
Stability validation involves:
- Preparing aliquots in methanol/water (50:50, v/v) at 1 mg/mL.
- Storing at -20°C, 4°C, and room temperature for 30 days.
- Analyzing degradation via LC-MS/MS comparison to fresh standards.
- Quantifying deuterium retention using high-resolution mass spectrometry (HRMS) with ≤3 ppm mass accuracy. Stability criteria require ≥90% analyte recovery after 30 days at -20°C .
Q. How should calibration curves be constructed when using L-Tryptophan-d5 in multiplexed neurotransmitter assays?
Calibration curves are prepared by spiking analyte-free matrix (e.g., artificial cerebrospinal fluid) with L-Tryptophan-d5 and unlabeled L-tryptophan at 6–8 concentrations. Use linear regression with 1/x² weighting, ensuring R² ≥0.98 and back-calculated concentrations within ±15% of nominal values. Include quality controls (QCs) at low, mid, and high ranges (e.g., 20 nM, 500 nM, 8 µM) for batch validation .
Q. What safety protocols are essential when handling L-Tryptophan-d5 in laboratory settings?
Follow protocols for deuterated compounds:
- Use nitrile gloves and safety goggles during handling.
- Store desiccated at -20°C under argon to prevent isotopic exchange.
- Decontaminate spills with 70% ethanol followed by detergent wash.
- Dispose via hazardous waste channels. Respiratory protection is required if airborne particulates exceed 5 mg/m³ .
Advanced Research Questions
Q. How can researchers optimize the use of L-Tryptophan-d5 for in vivo tryptophan hydroxylase activity assays?
Key steps include:
- Intravenous administration (50 mg/kg) to bypass gut metabolism.
- Timed urine collection for deuterated serotonin-d4 analysis via LC-HRMS.
- Normalizing excretion rates to creatinine and correcting for renal clearance variability.
- Validating enzyme kinetics using Michaelis-Menten models with substrate depletion adjustments. This approach achieves <10% inter-subject variability in enzyme activity measurements .
Q. What strategies mitigate isotopic interference when co-analyzing L-Tryptophan-d5 with endogenous tryptophan metabolites?
Mitigation strategies:
- Chromatographic separation: UPLC with C18 columns (1.7 µm, 2.1 × 100 mm) at pH 3.0.
- HRMS with ≤3 ppm mass accuracy to distinguish isotopic clusters (e.g., m/z 209.1 vs. 212.1).
- MS/MS fragment ions with ≥2 Da mass shifts (e.g., m/z 188 → 146 for L-Tryptophan-d5 vs. m/z 188 → 144 for endogenous tryptophan).
- Column conditioning with 95% acetonitrile/0.1% formic acid between runs .
Q. How do researchers reconcile discrepancies between L-Tryptophan-d5-based quantitation and immunoassay results in serotonin pathway studies?
Discrepancies arise from antibody cross-reactivity or MS/MS interference. Resolution involves:
- Parallel analysis of split samples using both methods.
- Spike-in experiments with unlabeled standards to identify MS/MS suppression zones.
- Bland-Altman analysis to quantify bias (e.g., ±15% for LC-MS vs. ±25% for ELISA). LC-MS with L-Tryptophan-d5 shows superior specificity for low-abundance metabolites like 5-hydroxytryptophan .
Q. What pharmacokinetic parameters can be derived using L-Tryptophan-d5 tracer techniques in human studies?
Parameters include:
- Apparent volume of distribution (Vd): Calculated as dose/plasma concentration ratio.
- Elimination half-life (t½): Derived from the terminal slope of log-concentration-time curves.
- Metabolic clearance rate (MCR): Determined via steady-state infusions (e.g., 0.5 mg/kg/h). Frequent sampling (every 15–30 mins for 8–12 hours) is required for compartmental modeling .
Q. How does deuterium labeling in L-Tryptophan-d5 influence its biochemical behavior compared to the native compound?
The deuterium kinetic isotope effect (DKIE) causes:
- 2–5% slower 5-hydroxylation in vitro due to stronger C-D bonds.
- No significant alteration in blood-brain barrier transport kinetics.
- Potential isotopic fractionation during long-term storage (>6 months). Researchers must account for DKIE in enzyme assays using parallel controls with unlabeled tryptophan .
Q. What analytical challenges arise when quantifying L-Tryptophan-d5 in post-mortem brain tissue, and how are they addressed?
Challenges include lipid interference and autolysis-driven degradation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
